![molecular formula C22H15Cl2NO3 B13996240 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide CAS No. 15231-13-7](/img/structure/B13996240.png)
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide is a synthetic organic compound with the molecular formula C20H15Cl2NO2 It is characterized by the presence of two chlorine atoms, a benzamide group, and a phenylpropanoyl moiety
Métodos De Preparación
The synthesis of 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline to form 4-chloro-N-(4-chlorophenyl)benzamide. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide can be compared with other similar compounds, such as:
3-Chloro-N-(4-chlorophenyl)benzamide: This compound has a similar structure but lacks the phenylpropanoyl moiety, which may result in different chemical and biological properties.
4-Chloro-N-(3-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide:
3,5-Dichloro-N-(4-chlorophenyl)benzamide: The presence of additional chlorine atoms in the benzene ring can affect the compound’s stability and reactivity.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Propiedades
Número CAS |
15231-13-7 |
|---|---|
Fórmula molecular |
C22H15Cl2NO3 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
4-chloro-N-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide |
InChI |
InChI=1S/C22H15Cl2NO3/c23-17-10-6-15(7-11-17)20(26)19(14-4-2-1-3-5-14)22(28)25-21(27)16-8-12-18(24)13-9-16/h1-13,19H,(H,25,27,28) |
Clave InChI |
JCPOLBUTTMYORE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)C(=O)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
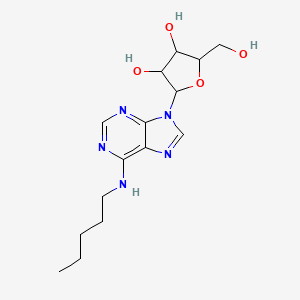
![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
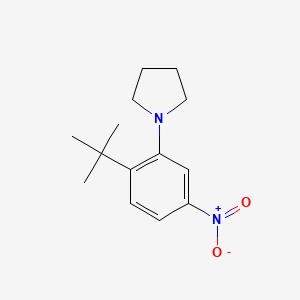
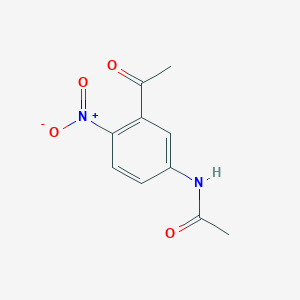
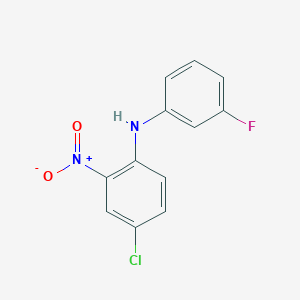
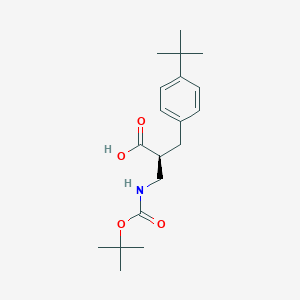
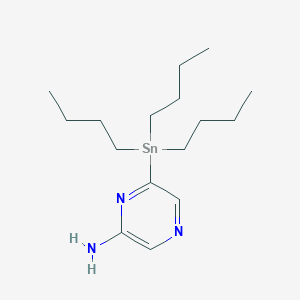
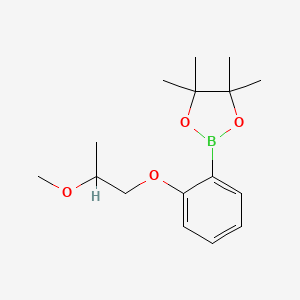
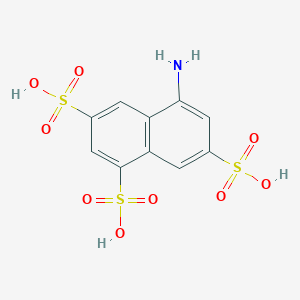
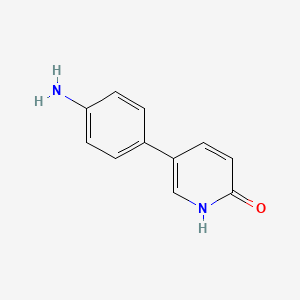
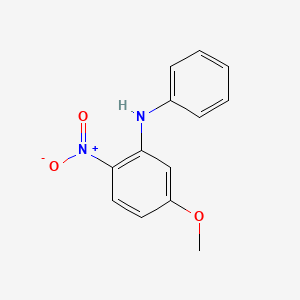
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
